4-(2-chlorophenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
This compound belongs to the 1,2,4-triazole class, known for its heterocyclic aromatic structure, incorporating sulfur (thiol) and chlorine substituents which can significantly affect its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves hetero-cyclization reactions. For example, one study detailed the synthesis of a 4-chlorophenyl triazole thione via hetero-cyclization of 4-chlorophenyl isothiocyanate and hydrazide, highlighting a common pathway for triazole derivatives involving the formation of thione tautomers (Yeo, Azizan, & Tiekink, 2019).
Molecular Structure Analysis
X-ray crystallography confirms these molecules often exhibit a planar five-membered ring forming dihedral angles with attached phenyl or thienyl groups, indicating a pronounced geometric structure. Supramolecular dimers form via hydrogen bonding and π-interactions, contributing to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazole derivatives can include S-alkylation under various conditions, demonstrating their ability to undergo nucleophilic substitution reactions. This is supported by AM1 semiempirical calculations which help investigate the regioselectivity of these reactions (Ashry et al., 2006).
Physical Properties Analysis
The physical properties, such as crystallization behavior and melting points, can be inferred from structural analogs. These compounds typically crystallize in specific space groups, and the molecular packing is stabilized by hydrogen bonds and van der Waals forces (Sarala et al., 2006).
Chemical Properties Analysis
Vibrational spectroscopy (FT-IR, FT-Raman) and quantum mechanical studies on similar compounds provide insights into their spectroscopic properties, optimized molecular geometry, and vibrational wavenumbers. These studies contribute to understanding the compound's chemical behavior, including reactivity and potential biological activity (Kuruvilla et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S2/c14-10-5-1-2-6-11(10)17-12(15-16-13(17)18)8-9-4-3-7-19-9/h1-7H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAVBDRHVSQEJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)CC3=CC=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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